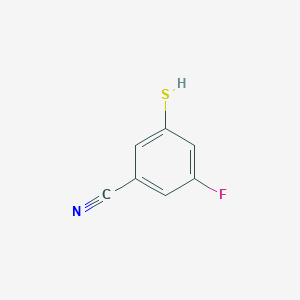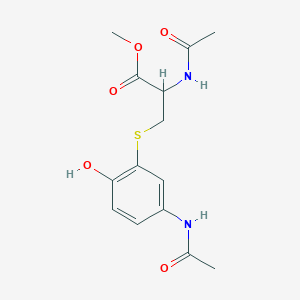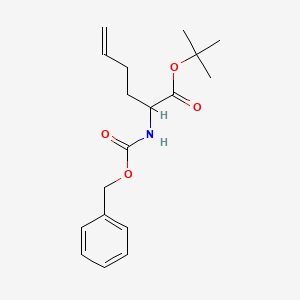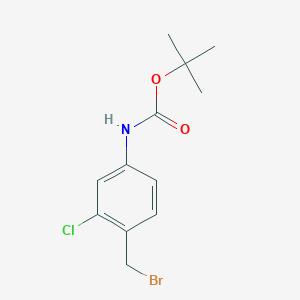
Vinylphosphonic acid dibenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylphosphonic acid dibenzyl ester is an organophosphorus compound with the chemical formula C16H17O3P It is a derivative of vinylphosphonic acid, where the hydrogen atoms of the phosphonic acid group are replaced by benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinylphosphonic acid dibenzyl ester can be synthesized through the esterification of vinylphosphonic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
CH2=CHP(O)(OH)2+2C6H5CH2OH→CH2=CHP(O)(OCH2C6H5)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Vinylphosphonic acid dibenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield vinylphosphonic acid and benzyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding phosphonic acids.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Vinylphosphonic acid and benzyl alcohol.
Oxidation: Phosphonic acids with oxidized vinyl groups.
Substitution: Various substituted phosphonic esters.
Wissenschaftliche Forschungsanwendungen
Vinylphosphonic acid dibenzyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industrial Applications: Used in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of vinylphosphonic acid dibenzyl ester involves its ability to form strong bonds with various substrates. The phosphonic acid group can interact with metal ions, forming stable complexes. This property is exploited in applications such as corrosion inhibition and surface treatment of metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinylphosphonic Acid: The parent compound, which lacks the benzyl ester groups.
Dimethyl Vinylphosphonate: A similar compound where the phosphonic acid group is esterified with methyl groups.
Diethyl Vinylphosphonate: Another similar compound with ethyl ester groups.
Uniqueness
Vinylphosphonic acid dibenzyl ester is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These properties include enhanced hydrophobicity and the ability to form stable complexes with aromatic compounds.
Eigenschaften
Molekularformel |
C16H17O3P |
|---|---|
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
[ethenyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C16H17O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 |
InChI-Schlüssel |
NFJBWXJQVBUOME-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

